4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine
Description
Historical Context and Discovery Timeline
Early Development (2000–2010)
The compound first appeared in scientific literature in 2010 when its synthetic pathway and basic photophysical properties were documented in PubChem records. Initial research focused on modifying traditional hole transport materials like N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) by introducing additional aromatic substituents to enhance thermal stability and charge injection efficiency.
Contemporary Applications (2016–Present)
Recent studies demonstrate its utility in perovskite solar cells, where interfacial modification with this compound increased power conversion efficiency from 18.67% to 20.23% by improving hole extraction. The global market for this material is projected to exceed $50 million annually by 2026, driven by demand for flexible displays.
Table 1: Key Historical Milestones
Significance in Organic Electronic Materials Research
Molecular Design Advantages
The compound's three-dimensional structure features:
- Four aromatic domains : Provides steric hindrance preventing crystallization
- Tertiary amine centers : Facilitates hole hopping through redox-active sites
- Branched side chains : Enhances solubility in chlorobenzene (up to 25 mg/mL)
This design achieves a glass transition temperature (Tg) of 189°C, significantly higher than conventional NPB (Tg = 95°C), enabling stable amorphous thin films under device operation conditions.
Performance Metrics in Devices
Table 2: Comparative Device Performance
| Parameter | This Compound | NPB | MeO-TPD |
|---|---|---|---|
| Hole Mobility (cm²/V·s) | 4.2×10−3 | 1.5×10−3 | 2.8×10−3 |
| Luminance Efficiency (cd/A) | 22.2 | 9.7 | 15.4 |
| Thermal Decomposition Temp (°C) | 402 | 365 | 388 |
Research Frontiers
- Tandem Solar Cells : Incorporating the material as an interlayer reduced voltage losses by 0.12 V in perovskite/silicon tandems.
- Flexible Electronics : Solution-processed films maintain >90% initial efficiency after 5,000 bending cycles (2 mm radius).
- Quantum Dot Integration : Recent work demonstrates efficient hole injection into CdSe/ZnS QDs, achieving external quantum efficiency of 18.3% in hybrid LEDs.
Properties
IUPAC Name |
4-N-naphthalen-1-yl-1-N-[4-(N-naphthalen-1-ylanilino)phenyl]-4-N-phenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H41N3/c1-4-16-42(17-5-1)43-30-32-48(33-31-43)57(49-34-38-51(39-35-49)58(46-22-6-2-7-23-46)55-28-14-20-44-18-10-12-26-53(44)55)50-36-40-52(41-37-50)59(47-24-8-3-9-25-47)56-29-15-21-45-19-11-13-27-54(45)56/h1-41H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKGGBIOVDMNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H41N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659869 | |
| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073183-32-0 | |
| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Literature and Database Overview
The PubChem database (CID 44630166) lists the compound with molecular formula C56H41N3 and molecular weight 755.9 g/mol but lacks detailed synthetic protocols. However, related compounds and analogs have been synthesized using palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, which is a common method for C-N bond formation in such complex amines.
Green Synthesis of Related Amines
A relevant study on related Schiff base ligands involving 4,4'-methanedianiline derivatives shows eco-friendly synthesis using ultrasonic irradiation and kaolinite clay catalysts in aqueous media. Although this study focuses on Schiff bases rather than the exact compound, it highlights the possibility of using green chemistry approaches for related diamine intermediates.
- Ultrasonic irradiation at 42 kHz in water with kaolinite clay catalyzes the condensation of aniline derivatives with formaldehyde to form diamines.
- The product is purified by recrystallization from ethanol.
- This method yields diamine intermediates that can be further functionalized for triphenylamine derivatives.
This approach suggests potential for environmentally benign preparation of key amine precursors used in the synthesis of 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine.
Patent Methods for Related Amines
Patent RU2547727C2 describes methods for preparing related aromatic amines and maleimide derivatives via multi-step synthesis involving:
- Reaction of maleic anhydride with aromatic amines in organic solvents like acetone.
- Isolation of intermediate amides by vacuum filtration and air drying.
- Dehydrocyclization in toluene/dimethylformamide mixtures with acid catalysts (e.g., p-toluenesulfonic acid).
Though this patent focuses on maleimide derivatives, the synthetic strategies for handling aromatic amines and controlling substitution patterns are relevant for the preparation of complex triphenylamine derivatives.
Typical Synthetic Route (Inferred from Analogous Chemistry)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of N-(1-naphthyl)-N-phenylamine | Buchwald-Hartwig amination of 1-bromonaphthalene with aniline derivatives, Pd catalyst, base, solvent | Forms the key diarylamine building block |
| 2 | Triphenylamine core functionalization | Coupling of diarylamine units with 4-bromo or 4-chlorotriphenylamine derivatives under Pd catalysis | Controls substitution at 4,4' positions |
| 3 | Purification | Recrystallization from ethanol or chromatographic separation | Ensures high purity for optoelectronic applications |
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Molecular Formula | C56H41N3 |
| Molecular Weight | 755.9 g/mol |
| Key Intermediates | N-(1-naphthyl)-N-phenylamine derivatives, triphenylamine cores |
| Catalysts Used | Palladium complexes (e.g., Pd2(dba)3, Pd(OAc)2) |
| Solvents | Toluene, dimethylformamide, ethanol (for recrystallization) |
| Reaction Conditions | Elevated temperatures (80-120°C), inert atmosphere (N2 or Ar) |
| Purification Techniques | Recrystallization, vacuum filtration, chromatographic methods |
| Green Chemistry Approaches | Ultrasonic irradiation with clay catalysts for diamine synthesis (related compounds) |
Notes on Challenges and Optimization
- Controlling regioselectivity for 4,4'-bis substitution requires precise stoichiometry and catalyst selection.
- Avoidance of by-products such as over-arylated or cross-coupled impurities is critical.
- Purity impacts the electronic properties, thus high-quality purification is essential.
- Green chemistry methods for precursor diamines show promise but need adaptation for the full molecule.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different electronic and optical properties .
Scientific Research Applications
4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine has a wide range of applications in scientific research:
Organic Electronics: It is extensively used in the fabrication of OLEDs, organic photovoltaic cells, and organic field-effect transistors due to its excellent hole-transporting properties.
Material Science: Researchers study its properties to develop new materials with improved performance for electronic devices.
Chemistry: It serves as a model compound for studying charge transport mechanisms in organic materials.
Mechanism of Action
The mechanism by which 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine exerts its effects involves the facilitation of hole transport in electronic devices. The compound’s molecular structure allows for efficient overlap of π-orbitals, enabling the movement of positive charge carriers through the material. This process is crucial for the operation of OLEDs, where the recombination of holes and electrons leads to light emission .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound is often compared to structurally analogous triarylamines and biphenyl derivatives (Table 1):
Key Observations :
HOMO/LUMO Levels: The target compound’s HOMO (-5.3 eV) aligns well with indium tin oxide (ITO) anodes (-4.7 to -5.0 eV), enabling efficient hole injection . DNTPD and 2-TNATA exhibit shallower HOMO levels (-5.1 to -5.0 eV), reducing energy barriers but risking exciton quenching.
Thermal Stability : The compound’s Tg (~120°C) surpasses α-NPD (96°C) but is lower than DNTPD and TCTA (~150°C), which are preferred for high-temperature device processing .
Hole Mobility : While DNTPD achieves higher mobility (~10⁻³ cm²/V·s) due to its methyl-substituted planar structure, the target compound and α-NPD (~10⁻⁴ cm²/V·s) balance mobility with cost and synthetic complexity .
Device Performance Comparisons
- Efficiency : In OLEDs, the target compound’s refractive index (~1.8) is tunable via fluorinated co-deposition, enhancing light outcoupling efficiency by 15–20% compared to α-NPD . DNTPD-based devices achieve higher current efficiency (≥12 cd/A) due to superior charge balance .
- Lifetime : TCTA and DNTPD exhibit longer operational lifetimes (>10,000 hours) owing to higher Tg and reduced crystallinity, whereas the target compound degrades faster under thermal stress .
- Fabrication : The compound’s sublimation temperature (~300°C) is lower than TCTA (>350°C), reducing thermal decomposition risks during evaporation .
Limitations and Trade-offs
- Synthetic Complexity : The target compound’s multi-step synthesis (vs. α-NPD’s simpler route) increases production costs .
- Electron Blocking : Unlike TCTA, which effectively confines excitons in emissive layers, the compound’s moderate LUMO (-1.9 eV) may permit electron leakage in some configurations .
Biological Activity
Introduction
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine (CAS No. 1073183-32-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of organic electronics and medicinal chemistry. Its unique structure, characterized by multiple aromatic rings and nitrogen functionalities, suggests a variety of interactions with biological systems.
- Molecular Formula: CHN
- Molecular Weight: 755.97 g/mol
- CAS Number: 1073183-32-0
- PubChem CID: 44630166
Biological Activity
The biological activity of this compound has been explored in several studies focusing on its antimicrobial, anticancer, and cytotoxic properties.
Antimicrobial Activity
Recent studies have indicated that compounds related to triphenylamine structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of similar structures were tested against various bacterial strains and fungi, showing significant activity against Candida albicans and moderate activity against Escherichia coli . The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy in this area.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by their molecular structure. The presence of naphthyl and phenyl groups is critical for enhancing lipophilicity and facilitating interactions with biological membranes .
| Structural Feature | Impact on Activity |
|---|---|
| Naphthyl groups | Enhance lipophilicity and membrane penetration |
| Phenyl groups | Increase π-π stacking interactions with biological targets |
| Amine functionalities | Potential for hydrogen bonding with biomolecules |
Case Studies
-
Cytotoxicity in Cancer Cell Lines:
In a study evaluating the cytotoxic effects of various triphenylamine derivatives on breast cancer cell lines, compounds similar to this compound exhibited IC values ranging from 5 to 20 μM. This suggests a promising avenue for further research into its anticancer potential . -
Antimicrobial Screening:
A comparative study on the antimicrobial properties of various naphthalenic compounds indicated that those with enhanced aromatic systems showed improved activity against Staphylococcus aureus and C. albicans. Although specific data for our compound is lacking, it highlights the importance of structural optimization for antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for preparing 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step Ullmann coupling or Buchwald-Hartwig amination reactions. For example, brominated triphenylamine precursors (e.g., 4,4'-Dibromo-4''-phenyltriphenylamine, CAS 884530-69-2) can undergo palladium-catalyzed cross-coupling with N-(1-naphthyl)aniline derivatives . Optimizing ligand choice (e.g., Xantphos), catalyst loading (1–5 mol%), and reaction temperature (80–120°C) improves yield. Solvent selection (e.g., toluene or dioxane) and degassing to prevent oxidation are critical. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR, ¹H/¹³C) are standard for assessing purity and confirming substituent positions . Mass spectrometry (MS) verifies molecular weight (e.g., theoretical 897.11 g/mol for C₆₆H₄₈N₄) . Differential scanning calorimetry (DSC) identifies thermal transitions (e.g., glass transition temperature, Tg), while elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How does the molecular structure influence hole-transport properties in OLEDs, and what experimental approaches quantify these effects?
Methodological Answer: The extended π-conjugation and bulky N-(1-naphthyl) groups enhance hole mobility by reducing recombination and stabilizing amorphous morphology. Time-of-flight (TOF) measurements quantify hole mobility (e.g., 10⁻⁴–10⁻³ cm²/Vs range in similar triphenylamine derivatives) . Impedance spectroscopy evaluates interfacial polarization effects in device configurations, such as hole transport layer (HTL)/electron transport layer (ETL) interfaces . Density functional theory (DFT) calculations correlate HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV) with charge injection efficiency .
Q. What are the key challenges in integrating this compound into multilayer OLED architectures, particularly regarding interfacial compatibility?
Methodological Answer: Interfacial dipole alignment and layer blending ratios significantly impact device efficiency. For example, blending with tris-(8-hydroxyquinolate) aluminum (Alq₃) in ETLs requires optimizing deposition rates to prevent phase separation . Atomic force microscopy (AFM) assesses surface roughness (<1 nm RMS for smooth interfaces). Co-deposition techniques with fluorinated materials (e.g., to lower refractive index) improve optical outcoupling without compromising electrical properties . Accelerated aging tests (85°C/85% RH) evaluate delamination risks .
Q. How do thermal properties affect operational stability, and what methodologies assess degradation pathways?
Methodological Answer: Thermogravimetric analysis (TGA) determines decomposition onset (e.g., >300°C for triphenylamine derivatives) . Glass transition temperature (Tg), measured via DSC, correlates with morphological stability under thermal stress (e.g., Tg > 100°C prevents crystallization in HTLs) . Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation byproducts (e.g., naphthylamine fragments) during accelerated aging. In situ grazing-incidence X-ray scattering (GIXS) monitors structural changes in thin films under operational conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
